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7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol

Cat. No.: B1589293
CAS No.: 41363-00-2
M. Wt: 163.22 g/mol
InChI Key: VIYAPIMIOKKYNF-UHFFFAOYSA-N
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Description

Contextualization within the Aminotetralin Chemical Class and its Derivatives

7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol belongs to the broader chemical class of aminotetralins. These are derivatives of tetralin, a hydrocarbon with a partially saturated naphthalene (B1677914) ring system, which bear an amino group substituent. The aminotetralin scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. This versatility has led to the development of a wide array of aminotetralin derivatives with diverse pharmacological activities.

The core structure of aminotetralins can be systematically modified at several positions on both the aromatic and saturated rings, as well as on the amino group itself. These modifications allow for the fine-tuning of a compound's affinity and selectivity for specific receptors, transporters, or enzymes. For instance, the position and nature of the hydroxyl group on the aromatic ring, and the substituents on the amino group, are critical determinants of a compound's interaction with dopamine (B1211576) and serotonin (B10506) receptors. This compound, with its hydroxyl group at the 7-position and an amino group at the 2-position of the tetralin core, is a prime example of how specific structural arrangements confer distinct pharmacological properties. Other well-known aminotetralin derivatives include 8-OH-DPAT, which is a potent serotonin 5-HT1A receptor agonist, and various compounds explored for their effects on dopamine transporters. wikipedia.orgwikipedia.orgacs.org

Historical Perspectives on the Development of this compound as a Research Scaffold

The development of this compound, more commonly known in scientific literature as 7-OH-DPAT, is intrinsically linked to the broader history of dopamine receptor research. wikipedia.org The discovery of dopamine's role as a neurotransmitter in the mid-20th century spurred the search for compounds that could mimic or block its actions, leading to therapies for conditions like Parkinson's disease. nih.govnih.gov Early efforts focused on non-selective dopamine agonists.

A pivotal moment in this field was the cloning of the dopamine D3 receptor in 1990. nih.govnih.gov This discovery revealed a new subtype of dopamine receptor with a distinct anatomical distribution, primarily in limbic areas of the brain associated with emotion, cognition, and reward. nih.gov This finding created a demand for selective ligands that could be used to probe the function of this new receptor subtype.

Due to the high structural similarity between the D2 and D3 receptors, developing D3-selective compounds proved to be a significant challenge. nih.gov 7-OH-DPAT emerged from this research effort as a compound with a notable preference for the D3 receptor over the D2 receptor. wikipedia.orgnih.gov This selectivity, although not absolute, was sufficient to make it a valuable research tool to differentiate the physiological and behavioral roles of D3 receptors from those of the more extensively studied D2 receptors. nih.govnih.gov The synthesis and characterization of 7-OH-DPAT and its enantiomers provided researchers with a crucial pharmacological instrument to investigate the D3 receptor's involvement in various physiological and pathological processes. nih.gov

Significance in Neuropharmacology and Broader Drug Discovery Initiatives

The primary significance of this compound in neuropharmacology stems from its activity as a dopamine D3 receptor agonist. wikipedia.org This has made it an indispensable tool in preclinical research aimed at understanding the role of the D3 receptor in a variety of brain functions and disorders.

Detailed Research Findings:

Research utilizing 7-OH-DPAT has provided substantial evidence for the involvement of the D3 receptor in:

Substance Use Disorders: Numerous studies have employed 7-OH-DPAT to investigate the role of the D3 receptor in the reinforcing and addictive properties of drugs of abuse, such as cocaine. nih.govnih.gov These studies have explored how D3 receptor activation can modulate drug-seeking behavior and the motivation to self-administer drugs. nih.govnih.gov

Motor Control: The compound has been used to study the influence of D3 receptors on motor function, which is particularly relevant to movement disorders like Parkinson's disease. nih.gov Research has examined its effects on locomotor activity and its potential to induce specific behavioral patterns. nih.govnih.gov

Cognition and Motivation: The preferential expression of D3 receptors in limbic brain regions has led to investigations into their role in cognitive processes and motivation. nih.gov Studies with 7-OH-DPAT have contributed to the understanding of how D3 receptor signaling impacts these functions.

Sexual Behavior: Research has also explored the effects of 7-OH-DPAT on sexual behavior in animal models, suggesting a role for the D3 receptor in modulating sexual function. nih.gov

The insights gained from research with this compound have been instrumental in guiding the development of new therapeutic strategies. For instance, the understanding of the D3 receptor's role in addiction has spurred the development of D3 receptor antagonists and partial agonists as potential medications for substance use disorders. nih.gov Similarly, its use in studying motor control has informed the development of next-generation dopamine agonists for Parkinson's disease with potentially fewer side effects. wikipedia.orgpavilionhealthtoday.com

Data on Receptor Binding Affinity:

The utility of this compound as a research tool is underscored by its binding affinity for dopamine receptor subtypes. The R-(+)-enantiomer, in particular, shows a significantly higher affinity for the D3 receptor compared to the D2 receptor.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)
R-(+)-7-OH-DPATDopamine D30.57 nih.gov
R-(+)-7-OH-DPATDopamine D2>100 (over 200-fold lower than D3) nih.gov
S-(-)-7-OH-DPATDopamine D3Significantly lower than R-(+)-enantiomer nih.gov
S-(-)-7-OH-DPATDopamine D2Significantly lower than R-(+)-enantiomer nih.gov

Summary of Behavioral Effects in Animal Models:

Behavioral ParadigmEffect of 7-OH-DPAT Administration
Locomotor ActivityDose-dependent effects, with low doses often causing hypoactivity and higher doses sometimes leading to increased activity. nih.gov
Drug Self-AdministrationCan modulate the self-administration of drugs like cocaine. nih.gov
Conditioned Place PreferenceCan attenuate the conditioned place preference induced by stimulants like amphetamine and cocaine. nih.gov
Yawning and Penile ErectionInduces yawning and penile erections, behaviors linked to dopamine receptor activation. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B1589293 7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol CAS No. 41363-00-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-amino-5,6,7,8-tetrahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h2,4,6,9,12H,1,3,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYAPIMIOKKYNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449147
Record name 7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41363-00-2
Record name 7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 7 Amino 5,6,7,8 Tetrahydronaphthalen 2 Ol and Its Analogues

Stereoselective Synthesis of Enantiomeric Forms

Accessing the individual (R)- and (S)-enantiomers of 7-amino-5,6,7,8-tetrahydronaphthalen-2-ol is paramount, as biological systems typically exhibit different responses to each enantiomer. researchgate.net Methodologies for achieving this can be broadly categorized into direct asymmetric synthesis, which creates the desired stereocenter selectively, and chiral resolution, which separates a pre-existing racemic mixture.

Direct asymmetric synthesis offers an efficient route to enantiomerically enriched amines. ankara.edu.tr A premier strategy involves the use of chiral auxiliaries, which are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. ankara.edu.tryoutube.com

One of the most robust and widely adopted methods is the condensation of a ketone with an enantiopure sulfinamide, such as tert-butanesulfinamide (tBS), developed by Ellman. yale.edunih.gov This approach is highly applicable to the synthesis of the target compound, typically starting from 7-methoxy-2-tetralone. The ketone is condensed with either (R)- or (S)-tert-butanesulfinamide to form an N-sulfinyl ketimine. This intermediate is then subjected to diastereoselective reduction, where the bulky tert-butylsulfinyl group directs the hydride attack to the opposite face of the C=N bond, thereby establishing the C7 stereocenter with high control. Subsequent acidic hydrolysis removes the chiral auxiliary, which can be recycled, to furnish the desired enantiomer of the 7-amino-tetralin derivative. nih.govresearchgate.net A final demethylation step would yield the target phenolic compound.

Another powerful technique is the transition metal-catalyzed asymmetric hydrogenation of imines. nih.gov In this approach, a prochiral ketimine, formed from the corresponding tetralone, is hydrogenated using a chiral catalyst, often based on iridium or rhodium complexes with chiral phosphine (B1218219) ligands. These catalysts create a chiral environment around the imine, leading to the selective formation of one enantiomer of the amine. nih.gov

Table 1: Asymmetric Synthesis Routes for Chiral Amines This table provides an overview of common asymmetric methods applicable to the synthesis of this compound.

Method Key Reagent/Catalyst Precursor Key Intermediate Advantage
Chiral Auxiliary (R)- or (S)-tert-Butanesulfinamide 7-Methoxy-2-tetralone N-sulfinyl ketimine High diastereoselectivity, reliable, recyclable auxiliary. nih.govresearchgate.net
Asymmetric Hydrogenation Chiral Ir or Rh-phosphine complex Prochiral N-aryl ketimine Imine-metal complex High catalytic efficiency, direct route to the amine. nih.gov

When a racemic mixture of the target compound is synthesized, chiral resolution can be employed to separate the enantiomers. Kinetic resolution is a common technique where one enantiomer reacts faster than the other with a chiral reagent or catalyst, allowing for their separation. youtube.com

Enzymatic kinetic resolution is a particularly effective and widely used method. nih.gov Lipases, for example, are highly stereoselective enzymes that can differentiate between enantiomers of alcohols or amines (often in their acylated forms). youtube.comnih.gov In a typical procedure, racemic N-acetyl-7-amino-5,6,7,8-tetrahydronaphthalen-2-ol could be treated with a lipase (B570770) (e.g., from Porcine pancreas or Candida antarctica) in an appropriate solvent. The enzyme would selectively catalyze the hydrolysis of the acetyl group from one enantiomer (e.g., the R-enantiomer) at a much higher rate than the other. Stopping the reaction at approximately 50% conversion allows for the separation of the resulting free amine (R-enantiomer) from the unreacted N-acetylated amine (S-enantiomer) by standard chromatographic or extraction techniques. youtube.comnih.gov A variation, known as dynamic kinetic resolution, incorporates a catalyst that racemizes the slower-reacting enantiomer in situ, theoretically enabling the conversion of 100% of the starting material into a single desired enantiomer. researchgate.netnih.gov

Table 2: Example of Enzymatic Kinetic Resolution This table outlines the components and expected outcome of a lipase-catalyzed resolution.

Substrate Chiral Catalyst Reaction Products for Separation
Racemic N-acyl-7-aminotetralin derivative Lipase Selective hydrolysis Unreacted (S)-N-acyl-amine + (R)-amine

Functionalization Strategies for the Tetrahydronaphthalene Core

The synthesis of this compound requires precise control over the placement of the amino and hydroxyl functional groups on the tetrahydronaphthalene scaffold.

The regiochemistry of the final product is typically established by the choice of the starting material. A common and effective strategy begins with a precursor where the oxygen functionality is already in place, often as a protected methoxy (B1213986) group to prevent unwanted side reactions. For instance, the synthesis can commence from 7-methoxy-2-tetralone. nih.gov

The amino group is then introduced at the C7 position. A standard method for this transformation is reductive amination. researchgate.net This involves reacting the ketone at C7 (if starting from a 7-tetralone) with an amine source, such as ammonia (B1221849) or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride to form the desired amine. When starting from 7-methoxy-2-tetralone, the ketone at the C2 position is the site of reaction. This ketone can be converted to the C7 amine through a multi-step sequence, or more commonly, the synthesis starts from a different isomer like 5,7-dihydroxy-2-aminotetralin derivatives which are synthesized via cyclization of substituted benzylsuccinic acid derivatives. nih.gov The hydroxyl group at C2 is often carried through the synthesis as a methoxy ether and is revealed in one of the final steps via deprotection, commonly using reagents like boron tribromide (BBr₃).

Once the core structure of this compound is obtained, its amino and hydroxyl groups serve as handles for further functionalization, allowing for the synthesis of a wide array of analogues.

Amino Group Derivatization: The primary amine is a versatile functional group that can readily undergo N-acylation with acid chlorides or anhydrides to form amides, N-alkylation with alkyl halides, or reductive amination with aldehydes and ketones to yield secondary or tertiary amines. researchgate.net It can also be converted to sulfonamides by reacting with sulfonyl chlorides.

Hydroxyl Group Derivatization: The phenolic hydroxyl group can be converted into ethers via Williamson ether synthesis or esterified using acylating agents. These modifications can alter the compound's physicochemical properties.

Table 3: Common Derivatization Reactions This table summarizes potential modifications to the amino and hydroxyl groups.

Moiety Reaction Type Reagent Example Product Functional Group
Amino (-NH₂) Acylation Acetyl Chloride Amide (-NHCOR)
Reductive Amination Propionaldehyde, NaBH₃CN Secondary Amine (-NHR)
Sulfonylation Tosyl Chloride Sulfonamide (-NHSO₂R)
Hydroxyl (-OH) Etherification Methyl Iodide, Base Ether (-OR)
Esterification Benzoyl Chloride Ester (-OCOR)

Synthesis of Hybrid Ligand Architectures Incorporating the this compound Moiety

The enantiomerically pure this compound is an excellent scaffold for the construction of chiral bidentate ligands. researchgate.net Such ligands, which can bind to a metal center through two donor atoms, are of immense value in asymmetric catalysis. nih.gov The presence of both a nitrogen donor (from the amino group) and an oxygen donor (from the hydroxyl group) in a stereochemically defined arrangement allows for the creation of potent O,N-type ligands. researchgate.net

The synthesis of these hybrid architectures involves the selective derivatization of the amino and hydroxyl functionalities to introduce other coordinating groups. For example, the hydroxyl group can be converted to a phosphinite or phosphite (B83602) by reaction with a chlorophosphine, while the amino group can be acylated or alkylated. This modular approach allows for the fine-tuning of the ligand's steric and electronic properties. acs.org These tailored ligands can then be complexed with transition metals like palladium, rhodium, or iridium to generate catalysts for a variety of asymmetric transformations, including hydrogenations, allylic alkylations, and hydroformylations. nih.govresearchgate.net The inherent chirality of the 7-aminotetralinol backbone is transferred to the catalytic center, enabling the production of enantiomerically enriched products. umn.edu

Construction of Piperazine-Linked Analogues

A prominent strategy in the synthesis of this compound analogues involves the incorporation of a piperazine (B1678402) moiety, often linked to the core aminotetralin structure via an ethyl-propyl-amino chain. nih.gov The construction of these complex molecules typically involves a convergent synthesis strategy where the tetrahydronaphthalene core and the piperazine fragment are prepared separately and then coupled.

A key step in many of these syntheses is the demethylation of a methoxy-tetrahydronaphthalene precursor to yield the final phenolic hydroxyl group. nih.gov Boron tribromide (BBr₃) in dichloromethane (B109758) (CH₂Cl₂) is a frequently employed reagent for this transformation. For instance, the conversion of the methoxy-protected precursor (compound 8a ) to the desired phenol, 7-[(2-Piperazin-1-yl-ethyl)-propyl-amino]-5,6,7,8-tetrahydro-naphthalen-2-ol (9a ), can be achieved in high yield. nih.gov The reaction involves cooling the solution to -78°C, adding the boron tribromide, and then allowing the mixture to warm to room temperature overnight. nih.gov Subsequent workup with a saturated sodium bicarbonate solution affords the crude product, which can be purified by column chromatography to yield the final compound. nih.gov

Another common synthetic step is the preparation of piperazine-containing intermediates through the removal of protecting groups. For example, a tert-butoxycarbonyl (Boc) protecting group on the piperazine ring can be removed using trifluoroacetic acid (TFA) in dichloromethane to yield the free amine, which is then ready for further functionalization. nih.gov

Table 1: Synthesis of Piperazine-Linked Intermediate 9a

Step Precursor Reagents Product Yield Reference

Design and Synthesis of Bioisosteric Heterocyclic Versions

To further explore the chemical space and biological activity, researchers have designed and synthesized bioisosteric analogues of the this compound scaffold. acs.org This approach typically involves replacing an aryl group, such as a phenyl ring attached to the piperazine moiety, with various heterocyclic systems. nih.govacs.org The goal is to investigate how these structural modifications influence receptor affinity and selectivity.

A range of heterocyclic bioisosteres has been successfully incorporated, including indole, indazole, benzo[b]thiophene, benzofuran, and quinoline. nih.govnih.gov These heterocyclic rings can be attached directly to the piperazine ring or connected via a linker, such as a methylene (B1212753) or an amide group. nih.gov The synthesis of these analogues often follows a modular path where the requisite heterocyclic fragment is coupled to the piperazine-tetralin core.

For example, the synthesis of quinoline-containing analogues has been achieved through N-alkylation. nih.gov This involves reacting a piperazine intermediate like 9a or 9b with a suitable electrophile, such as a 5-(chloromethyl)quinoline (B187864) derivative, to form the final products. nih.gov The resulting compounds are often purified by recrystallization of their hydrochloride salts. nih.gov Studies have shown that these bioisosteric replacements are well-tolerated, with compounds like the indazole derivative 10g and the benzo[b]thiophene derivative 10i showing high affinity for their biological targets. nih.gov

Table 2: Examples of Synthesized Bioisosteric Heterocyclic Analogues

Bioisosteric Moiety Example Compound Linker Type Reference
Indazole 10g Amide nih.gov
Benzo[b]thiophene 10i Amide nih.gov
Benzofuran 10h Amide nih.gov
Quinoline 10j Amide nih.gov
8-Hydroxyquinoline 19a , 19b Direct nih.gov

Novel Catalytic Approaches in the Synthesis of this compound Derivatives

Modern organic synthesis relies heavily on catalytic methods to achieve efficiency, selectivity, and sustainability. The preparation of this compound derivatives and related structures utilizes several novel catalytic approaches.

Catalytic hydrogenation is a key technique for the synthesis of the saturated carbocyclic or heterocyclic portions of these molecules. For instance, amino-substituted 5,6,7,8-tetrahydroquinolines can be prepared via the catalytic hydrogenation of the corresponding acetamido-quinolines, followed by hydrolysis of the acetamide (B32628) group. nih.gov This method provides a concise route to the saturated heterocyclic core.

Furthermore, enantioselective synthesis has been achieved using transition metal catalysts for the hydrogenation of specific precursors. google.com One patented method describes the selective synthesis of a stereoisomer of 6-amino-7-hydroxy-4,5,6,7-tetrahydroimidazo[4,5,1-jk] nih.govbenzazepin-2[1H]-one through the hydrogenation of an oxime precursor. google.com The catalyst employed is a complex of a ligand with a transition metal from Group VIII of the periodic table, highlighting the power of asymmetric catalysis in producing single enantiomers. google.com

In addition to hydrogenation, other catalytic reactions are employed for derivatization. Acid catalysts, such as trifluoromethanesulfonic acid, have been shown to be effective for acylation reactions, which can be used to introduce further complexity into the molecular structure. acs.org These advanced catalytic methods are indispensable tools for the efficient and selective synthesis of this important class of compounds.

Structure Activity Relationship Sar Elucidation of 7 Amino 5,6,7,8 Tetrahydronaphthalen 2 Ol Derivatives

Systematic Structural Modifications and their Impact on Receptor Interactions

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and the distribution of its electronic properties, which govern its ability to bind to a specific biological target. By systematically altering different parts of the 7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol molecule, researchers can probe the nature of the binding pocket and identify key interactions that are essential for its pharmacological effects.

Modulation of N-Substituents on the Amino Moiety

The amino group at the 7-position of the tetralin ring is a key site for modification. Altering the substituents on the nitrogen atom can significantly affect the compound's affinity and efficacy at various receptors. Studies on analogous 2-aminotetralin derivatives have provided valuable insights into these relationships.

For instance, in a series of 5-hydroxy-2-aminotetralin (B1209819) derivatives, the nature of the N-alkyl substituents was found to be critical for dopaminergic activity. It has been observed that increasing the size of the N-alkyl groups can influence receptor affinity. For example, replacing smaller alkyl groups with bulkier ones, or introducing functional groups onto the N-alkyl chain, can probe the steric and electronic requirements of the receptor's binding site. nih.gov

The following table summarizes the general trends observed for N-substitution on aminotetralin derivatives based on studies of analogous compounds.

N-Substituent ModificationGeneral Impact on Receptor InteractionReference
Increase in Alkyl Chain Length Can modulate receptor affinity and selectivity. nih.gov
Introduction of Aralkyl Groups May introduce additional binding interactions, potentially leading to changes in activity profile (e.g., vasodepressor vs. inotropic effects). nih.gov
Functionalization of N-Alkyl Chain Allows for probing of accessory binding sites on the receptor, potentially increasing both affinity and efficacy. nih.gov

This data is based on studies of analogous aminotetralin compounds and may not be directly transferable to this compound.

Positional and Chemical Variations of the Phenolic Hydroxyl Group on the Aromatic Ring

The phenolic hydroxyl group on the aromatic ring is a critical pharmacophoric feature, often involved in key hydrogen bonding interactions with the receptor. Its position on the aromatic ring and its chemical nature (e.g., replacement with a bioisostere) can dramatically alter the biological activity.

Studies on flavonoids and other phenolic compounds have consistently shown that the number and location of hydroxyl groups are major determinants of their antioxidant and biological activities. nih.govmdpi.commdpi.com For instance, the presence of a catechol (ortho-dihydroxy) moiety often enhances antioxidant capacity. nih.gov In the context of aminotetralin derivatives, moving the hydroxyl group to different positions on the aromatic ring can lead to significant changes in receptor selectivity and potency. For example, a study on dihydroxy-2-aminotetralins revealed that compounds with a 5,7-dihydroxylation pattern (a resorcinol (B1680541) pattern) were less potent as dopaminergic agents compared to their 5,6-dihydroxy or 6,7-dihydroxy (catechol) isomers. nih.gov This suggests that the precise geometry of hydrogen bond donors and acceptors is crucial for optimal receptor interaction. nih.gov

Bioisosteric replacement of the phenolic hydroxyl group is another strategy to modulate activity. For example, replacing the hydroxyl group with a methoxy (B1213986) group or a fluorine atom can alter the compound's electronic properties, hydrogen bonding capability, and metabolic stability. nih.gov Such modifications can provide insights into whether a hydrogen bond donor or acceptor is required at that position.

The table below illustrates the importance of the phenolic hydroxyl group based on general principles from related compound classes.

Hydroxyl Group VariationGeneral Impact on Receptor InteractionReference
Positional Isomerism Alters the geometry of hydrogen bonding, significantly affecting receptor affinity and selectivity. Catechol patterns are often favored for certain receptors over resorcinol patterns. nih.gov
Number of Hydroxyl Groups Generally, an optimal number of hydroxyl groups exists for maximal activity; adding or removing them can alter binding affinity. nih.govmdpi.com
Bioisosteric Replacement Substitution with groups like methoxy or fluoro can differentiate the importance of hydrogen bond donation versus acceptance and can impact metabolic stability. nih.gov

This data is generalized from studies on various phenolic compounds and aminotetralin isomers and highlights the expected importance for this compound derivatives.

Exploration of Linker Length and Conformational Flexibility in Hybrid Structures

The conformational flexibility of the linker is also a crucial factor. A very flexible linker can allow the molecule to adopt a wide range of conformations, which may be beneficial for exploring the binding site. However, a more rigid linker can pre-organize the molecule into a bioactive conformation, reducing the entropic cost of binding and potentially increasing affinity and selectivity.

Linker PropertyImpact on Hybrid Structure ActivityReference
Linker Length Determines the distance between pharmacophores and is a primary determinant of performance in hybrid molecules. nih.gov
Conformational Flexibility A balance is required; flexibility allows for induced fit, while rigidity can pre-organize the molecule for optimal binding, reducing the entropic penalty. nih.govresearchgate.net

The principles described are from general studies on linker design in bioactive molecules and are applicable to the design of hybrid structures based on this compound.

Influence of Stereochemistry on Ligand Binding Affinity and Functional Activity

The this compound molecule contains a stereocenter at the 7-position of the tetralin ring. Consequently, it can exist as two enantiomers, (R) and (S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, as they interact differently with the chiral environment of a biological receptor.

The synthesis of single enantiomers, or chiral synthesis, is therefore of paramount importance in medicinal chemistry. nih.gov Studies on structurally related chiral aminotetralins have demonstrated that the stereochemistry at the amino-substituted carbon has a profound impact on receptor affinity and functional activity. For example, in a series of 5-fluoro-8-hydroxy-2-(dipropylamino)tetralin derivatives, the (R)-enantiomers were found to be full agonists at 5-HT1A receptors, while the corresponding (S)-enantiomers were partial agonists or antagonists. This highlights how the spatial orientation of the substituents dictates the nature of the interaction with the receptor, leading to different functional outcomes.

The differential activity of enantiomers underscores the three-dimensional nature of drug-receptor interactions. One enantiomer may fit perfectly into the binding site, leading to a high-affinity interaction and a potent biological response, while the other enantiomer may bind with lower affinity or not at all.

Stereochemical AspectImpact on Biological ActivityReference
(R) vs. (S) Enantiomer Enantiomers can exhibit different binding affinities and functional activities (e.g., agonist vs. antagonist) at the same receptor.
Absolute Configuration The specific three-dimensional arrangement of atoms is critical for optimal interaction with the chiral binding site of a receptor. nih.gov

The importance of stereochemistry is a fundamental principle in medicinal chemistry and is expected to be a critical determinant of the biological activity of this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR) Investigations

Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. asianpubs.orgresearchgate.net By developing mathematical models, QSAR can help to predict the activity of novel compounds and provide insights into the structural features that are important for activity.

Comparative Molecular Field Analysis (CoMFA) for this compound Analogues

Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-QSAR technique that can be applied to a series of analogues of this compound to understand the relationship between their 3D properties and their biological activities. nih.govmdpi.com The fundamental principle of CoMFA is that differences in the biological activity of a set of molecules are correlated with changes in their steric and electrostatic fields. youtube.com

In a typical CoMFA study, the molecules in a dataset are aligned based on a common substructure. The aligned molecules are then placed in a 3D grid, and the steric and electrostatic interaction energies are calculated at each grid point using a probe atom. The resulting fields are then analyzed using partial least squares (PLS) regression to generate a QSAR model that relates the field values to the biological activities. mdpi.com

The results of a CoMFA study are often visualized as contour maps, which show regions in 3D space where modifications to the molecule are predicted to increase or decrease activity. For example, a green contour map might indicate that a bulky substituent is favored in that region, while a yellow contour map might suggest that a bulky group is disfavored. Similarly, blue and red contours typically represent regions where positive and negative electrostatic potentials, respectively, are favorable for activity. nih.gov

While a specific CoMFA study on this compound analogues is not available in the public literature, the methodology has been successfully applied to numerous classes of compounds, including those with similar structural features. nih.govnih.gov Such studies provide a robust framework for understanding the SAR of these compounds and for designing new derivatives with enhanced potency.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is a powerful 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) method used to correlate the biological activity of a series of compounds with their 3D molecular properties. researchgate.netmdpi.com Unlike its predecessor, Comparative Molecular Field Analysis (CoMFA), CoMSIA calculates similarity indices at regularly spaced grid points using a Gaussian function, which avoids some of the singularities and artifacts associated with Lennard-Jones and Coulombic fields. nih.gov The analysis considers five key physicochemical properties: steric, electrostatic, hydrophobic, and hydrogen-bond donor and acceptor fields. researchgate.netnih.gov The resulting contour maps provide an intuitive visualization of the regions around the molecule where modifications are likely to enhance or diminish biological activity.

In the context of aminotetralin derivatives, which share the core scaffold of this compound, 3D-QSAR studies have provided significant insights. For instance, research on a series of 5-substituted-2-aminotetralin (5-SAT) analogs targeting serotonin (B10506) receptors (5-HT₁A and 5-HT₇) has demonstrated the utility of this approach. nih.gov While this study explicitly mentions 3D-QSAR, the principles are directly applicable to a CoMSIA workflow. The analysis reveals how different substituents on the tetralin ring and the amino group contribute to receptor affinity and selectivity.

The CoMSIA model is built by aligning a training set of molecules and calculating the five property fields for each. Statistical methods, such as Partial Least Squares (PLS) regression, are then used to derive a mathematical equation linking the field values to the biological activities. mdpi.com The predictive power of the model is assessed using cross-validation (q²) and by predicting the activity of a test set of compounds not included in the model generation (r²_pred). rsc.org

The output of a CoMSIA study is typically visualized as 3D contour maps:

Steric Contour Maps: Green contours indicate regions where bulky groups increase activity, while yellow contours show areas where steric bulk is detrimental.

Electrostatic Contour Maps: Blue contours highlight regions where positive charges are favorable, whereas red contours indicate that negative charges enhance activity.

Hydrophobic Contour Maps: Yellow or white contours show regions where hydrophobic groups are preferred, while grey or cyan contours indicate areas where hydrophilic groups are beneficial.

Hydrogen-Bond Donor/Acceptor Maps: Cyan/magenta and orange/purple contours, respectively, pinpoint favorable locations for H-bond donor and acceptor groups.

For aminotetralin analogs, such maps would guide chemists in modifying the this compound scaffold, for example, by suggesting the optimal size and electronic properties of substituents at various positions on the aromatic or saturated rings.

Table 1: CoMSIA Field Contributions for a Hypothetical Series of Aminotetralin Derivatives This table is illustrative, based on typical CoMSIA outputs, as specific data for the target compound is not publicly available.

FieldFavorable Contribution (%)Unfavorable Contribution (%)Interpretation
Steric4555Steric bulk is beneficial in some regions but detrimental in others, suggesting a well-defined binding pocket.
Electrostatic6040Electropositive potential is generally favored, possibly due to interaction with an acidic residue in the receptor.
Hydrophobic7030Hydrophobic interactions are a major driver of binding affinity.
H-Bond Donor6535The presence of a hydrogen bond donor, like the amino or hydroxyl group, is critical for activity.
H-Bond Acceptor5050The role of H-bond acceptors is specific and localized.

Development and Refinement of Pharmacophore Models

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.govnih.gov Pharmacophore models are crucial tools in drug discovery, used for virtual screening of compound libraries to identify new hits and for guiding lead optimization. nih.gov These models can be generated based on a set of active ligands (ligand-based) or from the 3D structure of the ligand-receptor complex (structure-based). nih.gov

For this compound derivatives, a pharmacophore model would typically include features such as:

Aromatic Ring (AR): Representing the phenyl moiety.

Hydrogen-Bond Donor (HBD): Corresponding to the primary amino group (-NH₂) and the phenolic hydroxyl group (-OH).

Positive Ionizable (PI): The protonated amino group at physiological pH.

Hydrophobic Center (HY): Associated with the non-polar saturated portion of the tetralin ring.

The development process involves identifying these common features among highly active derivatives and defining their spatial relationships (distances and angles). nih.gov For instance, in studies of related aminotetralin-based dopamine (B1211576) agonists, the key pharmacophoric elements are the phenolic hydroxyl group, the basic nitrogen atom, and the aromatic ring, all arranged in a specific 3D geometry to fit into the dopamine receptor binding site. nih.gov

Refinement of the pharmacophore model is an iterative process. As new derivatives are synthesized and their biological activities are determined, the model is updated to improve its predictive accuracy. nih.gov This can involve adding or removing features, or adjusting their geometric constraints. For example, if a highly active new analog is discovered with an additional hydrogen-bond acceptor, this feature might be incorporated into the model. The quality of a pharmacophore model is often validated by its ability to distinguish active compounds from inactive decoys in a database screening campaign. etflin.com

Table 2: Key Pharmacophoric Features for Aminotetralin Scaffolds This table outlines the essential features for receptor interaction based on the general structure of aminotetralins.

FeatureChemical MoietyAssumed InteractionImportance
Positive Ionizable (PI)-NH₃⁺ (protonated amine)Ionic bond with an acidic residue (e.g., Aspartate)Crucial
Hydrogen-Bond Donor (HBD)-OH groupHydrogen bond with a receptor residue (e.g., Serine)High
Aromatic Ring (AR)Benzene ringπ-π stacking with an aromatic residue (e.g., Phenylalanine)High
Hydrophobic (HY)Tetrahydronaphthalene coreVan der Waals/hydrophobic interactions with non-polar residuesModerate

Rational Design Principles for Optimized Ligands

Rational design leverages the insights gained from SAR, CoMSIA, and pharmacophore modeling to design new molecules with enhanced biological activity and selectivity. nih.govnih.gov This process moves beyond trial-and-error synthesis toward a more targeted approach.

Based on the 3D-QSAR and pharmacophore models for the aminotetralin class, several design principles for optimizing ligands based on the this compound scaffold can be proposed:

Modification of the Amino Group: The primary amino group is a key interaction point. 3D-QSAR studies on related compounds show that steric and hydrophobic extensions at this position can significantly impact selectivity. nih.gov For example, substituting the amino group with different alkyl or arylalkyl chains can fine-tune the ligand's interaction with the hydrophobic sub-pockets of the target receptor, potentially differentiating between receptor subtypes.

Substitution on the Aromatic Ring: The CoMSIA contour maps would highlight specific positions on the aromatic ring where substituents could improve activity. For example, an electrostatically favorable region (blue contour) near the ring would suggest introducing electron-donating groups, while a sterically favorable region (green contour) would encourage the addition of larger substituents.

Stereochemistry: The 7-amino position is a chiral center. Biological targets are chiral, and thus, different enantiomers of a ligand often exhibit vastly different affinities and efficacies. nih.gov Synthesis and testing of individual enantiomers ((R)- and (S)-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol) are essential. The pharmacophore and CoMSIA models should be developed using the more active enantiomer to ensure the geometric and steric constraints are relevant.

Scaffold Hopping and Bioisosteric Replacement: The tetralin scaffold itself can be modified. For instance, replacing the phenolic hydroxyl group with a bioisostere (e.g., -NH-SO₂-CH₃) could alter hydrogen bonding capabilities and improve pharmacokinetic properties. Similarly, the core scaffold could be replaced with other bicyclic systems (scaffold hopping) that maintain the essential pharmacophoric features, potentially leading to novel intellectual property and improved drug-like properties.

By integrating these computational models and design principles, medicinal chemists can prioritize the synthesis of compounds that are most likely to succeed, thereby accelerating the drug discovery process.

Molecular Mechanisms of Biological Activity of 7 Amino 5,6,7,8 Tetrahydronaphthalen 2 Ol Derivatives

Ligand-Receptor Recognition and Complex Formation

The interaction of 7-amino-5,6,7,8-tetrahydronaphthalen-2-ol derivatives with their biological targets, particularly dopamine (B1211576) receptors, is the initial step in their pharmacological action. This recognition process is governed by the three-dimensional structure of both the ligand and the receptor's binding pocket, as well as the physicochemical properties that dictate their affinity and selectivity.

Computational Docking Studies with Dopamine Receptors

Computational docking is a powerful tool used to predict the binding orientation and affinity of a small molecule to its macromolecular target. In the case of this compound derivatives, docking studies have been instrumental in elucidating their interaction with dopamine receptors.

One of the most well-studied derivatives is 7-hydroxy-N,N-dipropyl-2-aminotetralin (7-OH-DPAT), a potent dopamine D2 and D3 receptor agonist. Docking studies of 7-OH-DPAT into homology models of the D2 and D3 receptors have revealed key interactions that contribute to its high affinity. The protonated amino group of the ligand forms a crucial salt bridge with a conserved aspartate residue in the third transmembrane helix (TM3), a hallmark interaction for aminergic G protein-coupled receptors (GPCRs). Furthermore, the hydroxyl group on the aromatic ring is predicted to form hydrogen bonds with serine residues in the fifth transmembrane helix (TM5). nih.gov These interactions anchor the ligand in the binding pocket and are critical for receptor activation.

The selectivity of these derivatives for different dopamine receptor subtypes is also explored through docking. For instance, the subtle differences in the amino acid composition of the binding pockets of D2 and D3 receptors can be exploited to design ligands with higher selectivity. The shape and size of the substituents on the amino group can influence the fit of the ligand into the binding site, thereby modulating its affinity and selectivity profile.

Predicted Binding Interactions of 7-OH-DPAT with Dopamine Receptors
Ligand GroupReceptor ResidueInteraction TypeReceptor Subtype
Protonated Amino GroupAspartate (TM3)Salt BridgeD2, D3
Hydroxyl GroupSerine (TM5)Hydrogen BondD2, D3
Aromatic RingAromatic residues (e.g., Phenylalanine, Tryptophan)π-π StackingD2, D3

Molecular Dynamics Simulations of Ligand-Bound Receptor Systems

While docking provides a static picture of ligand binding, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex, allowing for the study of conformational changes and the stability of interactions over time. MD simulations of dopamine receptor-ligand complexes have provided valuable insights into the process of receptor activation.

Upon binding of an agonist like a this compound derivative, the receptor undergoes a series of conformational changes. nih.gov These changes are initiated by the interactions observed in docking studies, such as the salt bridge formation and hydrogen bonding. MD simulations have shown that these initial binding events can trigger a "rotamer toggle switch" involving specific aromatic residues in the binding pocket, which propagates a conformational change throughout the receptor. nih.gov This leads to an outward movement of the intracellular ends of transmembrane helices 5 and 6, creating a binding site for G proteins and initiating downstream signaling.

Intracellular Signaling Cascades Triggered by Receptor Activation

The binding of an agonist to a dopamine receptor initiates a cascade of intracellular events that ultimately lead to a physiological response. Dopamine receptors are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).

D1-like receptors are typically coupled to the Gs alpha subunit of the G protein complex. Activation of these receptors leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). cAMP then acts as a second messenger, activating protein kinase A (PKA), which phosphorylates various downstream targets to modulate neuronal excitability and gene expression.

D2-like receptors, the primary targets for many this compound derivatives, are coupled to the Gi/o alpha subunit. Activation of these receptors has the opposite effect: it inhibits adenylyl cyclase, leading to a decrease in cAMP levels. Additionally, the βγ-subunit of the G protein can modulate other signaling pathways, such as inwardly rectifying potassium channels and voltage-gated calcium channels, leading to a hyperpolarization of the neuron and a decrease in neurotransmitter release.

While detailed studies on the specific intracellular signaling pathways activated by this compound are limited, its derivatives that act as D2/D3 agonists are expected to follow the canonical Gi/o-coupled signaling cascade.

Interaction with Other Biological Targets

Beyond their well-characterized interaction with dopamine receptors, some derivatives of this compound may possess the ability to interact with other biological targets, potentially contributing to a broader pharmacological profile.

Modulation of Alpha-Synuclein (B15492655) Aggregation

Alpha-synuclein is a presynaptic neuronal protein that is genetically and neuropathologically linked to Parkinson's disease. The aggregation of alpha-synuclein into toxic oligomers and fibrils is a key event in the pathogenesis of this neurodegenerative disorder. nih.gov

There is currently limited direct evidence in the scientific literature to suggest that this compound or its simple derivatives directly modulate alpha-synuclein aggregation. However, the interplay between dopaminergic systems and alpha-synuclein pathology is an active area of research. Dopamine itself can modify alpha-synuclein and promote the formation of toxic protofibrils. Therefore, compounds that modulate dopamine homeostasis could indirectly influence alpha-synuclein aggregation and toxicity. Further research is needed to investigate any direct interaction between this compound derivatives and alpha-synuclein.

Antioxidant Mechanisms

Oxidative stress is another key factor implicated in the pathogenesis of neurodegenerative diseases. The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption and lipid-rich content. Compounds with antioxidant properties can help to neutralize reactive oxygen species (ROS) and protect neurons from damage.

The chemical structure of this compound, with its phenolic hydroxyl group, suggests that it may possess antioxidant activity. Phenolic compounds are known to act as free radical scavengers by donating a hydrogen atom from their hydroxyl group to neutralize a radical. The resulting phenoxyl radical is stabilized by resonance, making the parent molecule an effective antioxidant.

Studies on structurally related compounds, such as 4-amino-2,3-polymethylenequinolines, have demonstrated their ability to act as potent antioxidants. researchgate.net These compounds have been shown to exhibit high free radical scavenging activity in various assays. researchgate.net Although direct experimental data on the antioxidant mechanism of this compound is scarce, its structural features strongly support its potential to act as a free radical scavenger and protect against oxidative stress.

Metal Chelation Properties, particularly Iron

The ability of a molecule to bind to metal ions, known as chelation, is a significant area of research, particularly for iron, due to its dual role in essential biological processes and in pathological conditions involving oxidative stress. Organic molecules, typically containing oxygen, nitrogen, or sulfur donor atoms, can form coordinate bonds with iron, influencing its bioavailability and reactivity. nih.govdrugbank.com The primary goal of iron chelation therapy is to bind and remove excess iron from the body, thereby preventing iron-induced cellular damage. nih.govnih.gov

Despite the established principles of metal chelation, a review of the scientific literature reveals a notable lack of specific studies investigating the iron chelation properties of this compound or its direct derivatives. While the structure of this aminotetralin contains potential donor atoms (oxygen and nitrogen) that could theoretically participate in metal binding, dedicated research to characterize its efficacy and selectivity as an iron chelator is not presently available. General strategies for designing iron chelators often involve creating multifunctional agents that can effectively bind iron and access specific biological compartments. nih.govnih.gov However, the application of these design principles to the this compound scaffold for the explicit purpose of iron chelation has not been reported.

Enzyme Interaction Profiles

Derivatives of the aminotetralin scaffold have been investigated for their potential to interact with and modulate the activity of clinically relevant enzymes, including HIV protease and cholinesterases.

HIV Protease

The HIV-1 protease is a critical enzyme for the lifecycle of the human immunodeficiency virus, making it a key target for antiretroviral therapy. nih.govwikipedia.org Researchers have designed and synthesized potent HIV-1 protease inhibitors that incorporate aminotetrahydronaphthalene carboxamide derivatives as P2 ligands. These ligands are designed to fit into the S2 subsite of the enzyme's active site. nih.gov

In one study, a series of inhibitors were developed with the goal of enhancing interactions with the enzyme's backbone. The design of these aminotetrahydronaphthalene-based ligands aimed to promote hydrogen bonding and van der Waals interactions within the active site of HIV-1 protease. nih.gov High-resolution X-ray crystallography of an inhibitor (referred to as 4k in the study) bound to HIV-1 protease revealed detailed molecular interactions. The structure showed that the aminotetrahydronaphthalene ligand effectively occupies the S2 subsite. nih.gov Specific inhibitors from this series demonstrated potent enzymatic inhibitory activity in the picomolar range and significant antiviral activity. nih.gov

Interactive Data Table: Aminotetralin Derivatives as HIV-1 Protease Inhibitors

This table summarizes the activity of select aminotetrahydronaphthalene derivatives from the research.

Compound ID (from study)Enzyme Inhibitory Activity (Ki, nM)Antiviral Activity (EC₅₀, µM)
4e 0.0008 ± 0.00020.019 ± 0.003
4j 0.0009 ± 0.00030.031 ± 0.004

Data sourced from a study on aminotetrahydronaphthalene carboxamide derivatives as P2 ligands for HIV-1 protease inhibitors. nih.gov The table is sortable by column. Click headers to re-order.

Cholinesterase

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. nih.gov Inhibitors of this enzyme are used in the symptomatic treatment of Alzheimer's disease. mdpi.commdpi.com

A series of novel urea (B33335) and sulfamide (B24259) derivatives incorporating 2-aminotetralin scaffolds have been synthesized and evaluated for their ability to inhibit acetylcholinesterase. These compounds demonstrated potent inhibitory effects, with inhibition constants (Ki) in the nanomolar range. nih.gov For instance, certain urea and sulfamide derivatives of 2-aminotetralin showed AChE inhibition with Ki values ranging from 0.45 to 1.74 nM. nih.gov Molecular docking and dynamics simulations were used to understand how these inhibitors bind to the enzyme's active site, identifying key amino acid residues involved in stabilizing the enzyme-inhibitor complex. nih.gov

Interactive Data Table: 2-Aminotetralin Derivatives as Acetylcholinesterase Inhibitors

This table presents the inhibition constants for representative urea and sulfamide derivatives of 2-aminotetralin against AChE.

Compound TypeDerivative (from study)AChE Inhibition (Ki, nM)
Urea5c 0.45 ± 0.05
Urea5d 0.77 ± 0.08
Sulfamide6c 1.74 ± 0.15
Sulfamide6d 1.52 ± 0.11

Data sourced from a study on urea and sulfamide derivatives of 2-aminotetralin. nih.gov The table is sortable by column. Click headers to re-order.

Preclinical Efficacy and Therapeutic Applications of 7 Amino 5,6,7,8 Tetrahydronaphthalen 2 Ol Derived Compounds

In Vivo Pharmacological Evaluation in Animal Models

The effectiveness of novel compounds for Parkinson's disease is extensively tested in animal models that replicate the key pathological and behavioral features of the human condition. These models are crucial for evaluating the symptomatic relief and potential neuroprotective properties of drug candidates.

Models of Neurodegenerative Diseases, specifically Parkinson's Disease

Two primary animal models are widely used to assess the anti-parkinsonian effects of new therapeutic agents: the 6-hydroxydopamine (6-OHDA) lesioned rat model and the reserpinized rat model.

The 6-OHDA model is a cornerstone of preclinical PD research. By injecting the neurotoxin 6-hydroxydopamine unilaterally into the brain, researchers can induce a specific degeneration of dopaminergic neurons on one side, mimicking the asymmetrical onset of Parkinson's disease. nih.gov This lesion leads to a state where the dopamine (B1211576) receptors on the affected side become hypersensitive. When these rats are treated with a direct-acting dopamine agonist, the imbalance in dopamine receptor stimulation between the two brain hemispheres causes them to rotate in a direction contralateral (away from) the lesioned side. nih.gov The rate and duration of these rotations serve as a reliable measure of the compound's efficacy and potency as a dopamine agonist. nih.gov

One notable derivative, (-)-4-(4-(2-((5-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)ethyl)piperazin-1-yl)quinolin-8-ol, referred to as compound (-)-19b , has demonstrated significant efficacy in this model. It induced a high number of contralateral rotations, indicating potent activity at dopamine receptors. nih.gov

The reserpinized rat model offers a different approach to simulating parkinsonian symptoms. The drug reserpine (B192253) depletes catecholamines, including dopamine, from nerve terminals, which results in a state of akinesia (a loss or impairment of the power of voluntary movement) and catalepsy in the animals. nih.gov This model is particularly useful for evaluating a compound's ability to reverse motor deficits like hypolocomotion. The efficacy of a test compound is measured by its capacity to restore normal locomotor activity in these reserpine-treated rats. nih.gov Compound (-)-19b was also evaluated in this model and was found to be highly effective in reversing the locomotor deficits induced by reserpine. nih.gov

Behavioral Readouts, including Rotational Activity and Locomotor Assessment

Behavioral assessments are the primary endpoints in these animal models to quantify the therapeutic potential of a compound.

In the 6-OHDA model, rotational activity is the key readout. As detailed in the table below, compound (-)-19b was highly effective, producing a substantial number of rotations, which is indicative of strong dopamine agonist properties. nih.gov

For the reserpinized rat model, locomotor activity is meticulously measured. Following the induction of akinesia with reserpine, the administration of compound (-)-19b led to a significant reversal of this state, with locomotor activity remaining high for an extended period. nih.gov

Table 1: In Vivo Efficacy of Compound (-)-19b in Parkinson's Disease Models

This table summarizes the significant behavioral outcomes observed for compound (-)-19b in established rat models of Parkinson's disease, highlighting its potential for symptomatic treatment.

Animal ModelBehavioral ReadoutKey Finding for Compound (-)-19bReference
6-Hydroxydopamine (6-OHDA) Lesioned RatContralateral RotationsProduced a total of 7,081 rotations, demonstrating high efficacy. nih.gov
Reserpinized RatReversal of Hypolocomotion (Akinesia)Highly efficacious in reversing locomotor activity; effect remained very high at the 6-hour time point. nih.gov

Evaluation of Duration of Action and Pharmacodynamic Profiles

A critical aspect of preclinical evaluation is determining how long a compound's therapeutic effects last. A longer duration of action is generally desirable for patient convenience and maintaining stable symptom control.

In the 6-OHDA lesioned rat model, the anti-parkinsonian activity of compound (-)-19b was observed to last for more than 11 hours. nih.gov Similarly, in the reserpinized rat model, the reversal of locomotor deficits was sustained, remaining very high at the end of a 6-hour observation period. nih.gov These findings suggest a favorable and long-lasting pharmacodynamic profile for this class of compounds.

Table 2: Duration of Action of Compound (-)-19b

This table outlines the duration of the therapeutic effects of compound (-)-19b in different preclinical models of Parkinson's disease.

Animal ModelObserved Duration of ActionReference
6-Hydroxydopamine (6-OHDA) Lesioned Rat> 11 hours nih.gov
Reserpinized RatHigh activity sustained at 6 hours nih.gov

Neuroprotective Potential and Disease-Modifying Effects

Beyond merely treating symptoms, a major goal in Parkinson's disease research is to find agents that can slow or halt the progressive degeneration of dopaminergic neurons. One of the implicated culprits in this neuronal death is oxidative stress, partly driven by an excess of iron in the brain. researchgate.netnih.gov

Compounds derived from 7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol, such as (-)-19b , have been designed with multifunctional properties. In addition to their primary function as dopamine agonists, they incorporate a hydroxyquinoline moiety, which gives them the ability to bind to iron. nih.govnih.gov This iron-chelating capability is considered a potential neuroprotective mechanism, as it can reduce the generation of damaging reactive oxygen species. researchgate.net

In vitro studies have confirmed these neuroprotective properties. A deoxyribose assay, which measures the capacity to scavenge hydroxyl radicals, demonstrated that compound 19b possesses potent antioxidant activity. nih.govnih.gov Furthermore, complexation studies confirmed its ability to efficiently chelate iron. nih.govnih.gov This dual action—symptomatic relief through dopamine agonism and potential neuroprotection via iron chelation and antioxidant effects—makes these compounds promising candidates for therapies that could modify the course of Parkinson's disease. nih.gov

Development of Multifunctional Therapeutics for Complex Diseases

The "one-target, one-drug" paradigm has shown limited efficacy against complex diseases such as neurodegenerative disorders and cancer, which are characterized by intricate and interconnected pathological pathways. This has led to the rise of multifunctional or multi-target-directed ligands (MTDLs)—single chemical entities designed to interact with multiple biological targets simultaneously. The this compound scaffold presents a promising platform for the development of such MTDLs due to its structural features that allow for diverse chemical modifications.

The core structure, featuring a hydroxyl group and an amino group on a tetrahydronaphthalene chassis, offers two key points for chemical derivatization. These functional groups can be modified to introduce pharmacophores that target different receptors or enzymes involved in a disease cascade. For instance, in the context of neurodegenerative diseases like Alzheimer's and Parkinson's, a single molecule could be engineered to possess both dopamine receptor agonism and serotonin (B10506) reuptake inhibition, or to combine cholinesterase inhibition with antioxidant properties.

While direct research on multifunctional derivatives of this compound is limited, the broader class of aminotetralins has been extensively studied for such purposes. For example, derivatives of the isomeric 5-hydroxy-2-aminotetralin (B1209819) are well-known dopamine D2 receptor agonists. Theoretical modifications of the 7-amino isomer could similarly incorporate functionalities targeting dopamine and serotonin systems. A hypothetical multifunctional ligand derived from this compound might feature:

Dopaminergic/Serotonergic Activity: The aminotetralin core itself can be tailored to interact with dopamine and serotonin receptors. The precise substitution pattern on the aromatic ring and the nature of the substituents on the amino group are critical for receptor affinity and selectivity.

Cholinesterase Inhibition: By incorporating a suitable pharmacophore, such as a carbamate (B1207046) or a benzylpiperidine moiety, derivatives could be designed to inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), a key strategy in Alzheimer's disease therapy.

Antioxidant Properties: The phenolic hydroxyl group at the 2-position imparts inherent antioxidant potential, which could be enhanced through further chemical modification to combat the oxidative stress implicated in many complex diseases.

The development of such MTDLs is a rational approach to addressing the multifaceted nature of complex disorders, and the this compound scaffold represents a viable, albeit underexplored, starting point for such endeavors.

Exploration in Other Disease Models

Beyond the well-established potential of aminotetralins in neurodegenerative diseases, the specific structural arrangement of this compound suggests its potential utility in other therapeutic areas, most notably in cancer.

The spatial positioning of the amino group at the 7-position and the hydroxyl group at the 2-position may influence the molecule's ability to bind to various receptors. Of particular interest is the potential interaction with estrogen receptors (ER). The tetrahydronaphthalene core can mimic the steroidal framework of estrogen, and the precise placement of hydrogen bond donors and acceptors (the amino and hydroxyl groups) is crucial for receptor binding and modulation. This suggests that derivatives of this compound could be investigated as selective estrogen receptor modulators (SERMs).

SERMs are a class of drugs that can have either estrogenic or anti-estrogenic effects depending on the target tissue. This dual activity makes them valuable in the treatment of hormone-responsive cancers like ER-positive breast cancer, as well as in managing conditions like osteoporosis. While preclinical studies have yet to extensively explore this potential for this compound, the hypothesis is supported by the known activity of other SERMs with similar structural motifs.

Furthermore, the general aminotetralin scaffold has been investigated for its antiproliferative effects. The ability to derivatize the core structure allows for the introduction of moieties that can interfere with cancer cell signaling pathways, induce apoptosis, or inhibit angiogenesis. The development of novel aminotetralin derivatives with anti-cancer properties is an active area of research.

Data Tables

Table 1: Comparison of this compound and its Isomers

Compound NameCAS NumberMolecular FormulaKey Structural FeaturePotential Therapeutic Relevance
This compound85951-60-6C₁₀H₁₃NOAmino group at C7Potential for estrogen receptor interaction.
5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol765861-94-7C₁₀H₁₃NOAmino group at C5Investigated as a dopamine receptor agonist.
6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol70312-01-5C₁₀H₁₃NOAmino group at C6Explored for neuroprotective effects.

Table 2: Potential Multifunctional Ligand Design Based on the 7-Aminotetralin Scaffold

Target CombinationRationale for MultifunctionalityExample Derivatization StrategyPotential Disease Application
Dopamine Receptor Agonist / Serotonin Reuptake InhibitorAddresses multiple neurotransmitter deficiencies in neurodegenerative and psychiatric disorders.Modification of the amino group with moieties known to interact with the serotonin transporter.Parkinson's Disease, Depression
Cholinesterase Inhibitor / AntioxidantCombats both symptomatic neurotransmitter loss and underlying oxidative stress in Alzheimer's.Attachment of a cholinesterase-inhibiting fragment to the amino group, while retaining the antioxidant phenolic hydroxyl.Alzheimer's Disease
Estrogen Receptor Modulator / Cytotoxic AgentProvides a targeted hormonal therapy combined with a direct cell-killing mechanism.Development of derivatives with high ER affinity that are conjugated to a cytotoxic payload.ER-Positive Breast Cancer

Advanced Analytical and Biophysical Characterization in 7 Amino 5,6,7,8 Tetrahydronaphthalen 2 Ol Research

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are crucial for quantifying the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound, allowing for the calculation of the inhibition constant (Kᵢ), a measure of binding affinity.

Competition binding assays using tritiated spiperone (B1681076) ([³H]spiperone) are a standard method for determining the binding affinity of test compounds at dopamine (B1211576) D₂ and D₃ receptors. nih.govacs.org Spiperone is a well-characterized antagonist that binds with high affinity to these receptors. nih.gov In this assay, membranes from cells engineered to express high levels of D₂ or D₃ receptors (e.g., HEK-293 or CHO cells) are incubated with a fixed concentration of [³H]spiperone and varying concentrations of the unlabeled test compound, such as 7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol. nih.govnih.gov The ability of the test compound to displace the radioligand is measured, and the concentration at which it inhibits 50% of the specific binding (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand itself. nih.gov

Studies on the analog 7-OH-DPAT demonstrate its high affinity for D₃ receptors, often determined through competition with radiolabeled ligands like [³H]spiperone or [³H]-(+)-7-OH-DPAT itself. jneurosci.orgnih.gov For instance, spiperone itself demonstrates sub-nanomolar affinity for both D₂ and D₃ receptors. nih.gov The data generated from such experiments allow for the direct comparison of affinities of novel compounds to those of reference standards.

CompoundReceptorKᵢ (nM)RadioligandCell Line
SpiperoneDopamine D₂0.057[³H]SpiperoneHEK-293
SpiperoneDopamine D₃0.125[³H]SpiperoneHEK-293
(+)-7-OH-DPATDopamine D₃1.3[³H]-(+)-7-OH-DPATHuman Nucleus Accumbens
RacloprideDopamine D₃2.6[³H]-(+)-7-OH-DPATHuman Nucleus Accumbens

This table presents illustrative data for reference compounds, as determined in competition binding assays. nih.govjneurosci.org The Kᵢ value represents the affinity of the compound for the receptor.

Functional Cell-Based Assays

Functional assays are essential to determine whether a compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or has no effect on receptor signaling.

The [³⁵S]GTPγS binding assay is a widely used functional assay to measure the activation of G-protein coupled receptors (GPCRs), particularly those that couple to Gᵢ/ₒ proteins, such as the dopamine D₂ and D₃ receptors. nih.govdovepress.com Receptor activation by an agonist promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit of the G-protein. This assay uses a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, which, upon binding to the Gα subunit, becomes stably incorporated. dovepress.com

The assay is typically performed using membranes from cell lines like HEK-293, CHO, or AtT-20 that are recombinantly expressing the target receptor. acs.orgdovepress.comnih.gov The amount of receptor-stimulated [³⁵S]GTPγS binding is quantified by scintillation counting and is a direct measure of the compound's efficacy and potency as an agonist. dovepress.com The potency is typically reported as the EC₅₀ value (the concentration producing 50% of the maximal effect), and the efficacy (Eₘₐₓ) is reported relative to a known full agonist. acs.org For example, studies on the analog 7-OH-DPAT have used this assay to confirm its potent agonist activity at D₃ receptors. acs.orgdovepress.com

CompoundReceptorPotency (EC₅₀, nM)Efficacy (Eₘₐₓ)Cell Line
(-)-34 (analog)Dopamine D₃0.08Full AgonistAtT-20
DopamineDopamine D₃11.3Full AgonistCHO-D3R
PD128907Dopamine D₃1.19Full AgonistCHO-D3R

This table shows functional activity data for reference dopamine D₃ receptor agonists, demonstrating the types of parameters measured in a [³⁵S]GTPγS binding assay. acs.orgnih.gov

Calcium flux assays are another method to assess the functional consequences of receptor activation. Dopamine D₂ and D₃ receptors are coupled to Gᵢ/ₒ proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). nih.gov This signaling cascade can also modulate intracellular calcium ([Ca²⁺]ᵢ) levels. Agonists at these receptors are expected to inhibit Ca²⁺ mobilization that is induced by other signaling pathways. nih.govgoogle.com

In this type of assay, cells expressing the target receptor are first loaded with a calcium-sensitive fluorescent dye. They are then stimulated with an agent known to increase intracellular calcium (e.g., carbachol (B1668302) or forskolin). The test compound is added to determine if it can inhibit or reduce this calcium increase. nih.gov A reduction in the fluorescent signal compared to control conditions indicates that the compound has agonist activity at the inhibitory Gᵢ/ₒ-coupled receptor. Research on 7-OH-DPAT has shown it inhibits carbachol-induced Ca²⁺ transients, consistent with its agonist activity at D₂/D₃ receptors. nih.gov

In Vitro Complexation and Antioxidant Activity Assays

The chemical structure of this compound, featuring both an amino group and a phenolic hydroxyl group, suggests potential for metal complexation and antioxidant activity.

Complexation: The amino group and the hydroxyl group can act as coordination sites for metal ions. wikipedia.orgcore.ac.uk Studies on the formation of transition metal complexes with amine-containing ligands are common. iaea.orgscirp.orgresearchgate.net The characterization of such complexes would typically involve techniques like UV-Vis spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and elemental analysis to confirm the coordination between the ligand and the metal.

Antioxidant Activity: The phenolic hydroxyl group is a common structural motif in antioxidant compounds. This group can donate a hydrogen atom to scavenge free radicals. The potential antioxidant capacity of this compound could be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. While specific data for this compound are not widely reported, such studies would be a logical step in its broader characterization.

Spectroscopic and Chromatographic Techniques in Structure Elucidation and Purity Assessment for Research Samples

The definitive identification and purity assessment of a research sample of this compound require a combination of chromatographic and spectroscopic methods.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is the primary method used to determine the purity of the compound. mdpi.comacs.org A sample is passed through a column (commonly a reverse-phase C18 column), and its elution is monitored by a detector, typically UV-Vis. Purity is assessed by the percentage of the total peak area that corresponds to the main compound peak.

Spectroscopic Techniques:

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound. For this compound (C₁₀H₁₃NO), the expected molecular weight is approximately 163.22 g/mol . google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical structure. ¹H NMR would show distinct signals for the aromatic protons, the aliphatic protons of the tetralin ring system, and the amine and hydroxyl protons. ¹³C NMR would confirm the number and type of carbon atoms in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of key functional groups. The spectrum for this compound would be expected to show characteristic absorption bands for the O-H stretch of the phenol, the N-H stretch of the amine, C-H stretches for the aromatic and aliphatic parts, and C=C stretches for the aromatic ring.

Future Perspectives and Research Directions for 7 Amino 5,6,7,8 Tetrahydronaphthalen 2 Ol Chemistry

Design of Next-Generation Highly Selective and Potent Ligands

The future of drug design involving the 7-amino-5,6,7,8-tetrahydronaphthalen-2-ol core lies in the rational design of derivatives with enhanced selectivity and potency for their biological targets. The structural motif is notably present in selective estrogen receptor modulators (SERMs), where the tetrahydronaphthalene framework mimics steroidal structures. The development of next-generation ligands will involve sophisticated chemical modifications to fine-tune interactions with the target's binding pocket, thereby minimizing off-target effects.

Key strategies will include:

Stereochemistry Control: The synthesis of enantiomerically pure compounds is crucial, as different stereoisomers can exhibit vastly different pharmacological profiles. For instance, the (R)-enantiomer of a related compound, 6-(2-amino-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol, has been specifically isolated for investigation, suggesting stereochemistry is key to its activity. anaxlab.combldpharm.com

Substitution Pattern Modification: Introducing various substituents on the aromatic ring, the amino group, or the saturated portion of the molecule can significantly alter binding affinity and selectivity. For example, the addition of an ethylaminoethyl benzyl (B1604629) group to a similar tetrahydronaphthalene core in the compound RAD1901 enhances its estrogen receptor modulation capabilities.

Bioisosteric Replacement: Replacing key functional groups with bioisosteres can improve pharmacokinetic properties, such as metabolic stability and oral bioavailability, without sacrificing potency.

Translation to More Complex Preclinical Models and Translational Studies

To bridge the gap between promising laboratory findings and clinical efficacy, future research must employ more sophisticated preclinical models. While initial studies may use cell lines, a deeper understanding of a compound's therapeutic potential requires evaluation in systems that more accurately reflect human physiology and disease.

The progression of preclinical testing for novel this compound derivatives will likely involve:

Patient-Derived Xenografts (PDX): For oncology applications, moving beyond standard cell line xenografts to PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, offers a more predictive assessment of therapeutic response. This approach was successfully used for the related compound RAD1901, which outperformed tamoxifen (B1202) in xenograft models.

Humanized Mouse Models: These are models in which components of the mouse immune system are replaced with human counterparts, allowing for the study of immuno-oncology effects of new drug candidates.

Organoid Cultures: Three-dimensional organoid cultures derived from patient tissues can serve as an intermediate step, providing insights into drug efficacy and toxicity in a more physiologically relevant context than traditional 2D cell cultures.

Translational studies will focus on identifying and validating biomarkers to predict patient response and monitor treatment efficacy, a critical step for personalized medicine. nih.gov

Exploration of Novel Therapeutic Indications Beyond Current Focus Areas

While the tetrahydronaphthalene scaffold has shown significant promise in oncology, particularly as a SERM, its structural versatility suggests potential applications in other therapeutic areas. nih.gov The core structure is a key component of compounds targeting various receptors and enzymes.

Future research should explore the potential of this compound derivatives in:

Neurodegenerative Diseases: Aminotetralin structures are known to interact with dopamine (B1211576) and serotonin (B10506) receptors, which are implicated in conditions such as Parkinson's and Alzheimer's disease. Investigating the activity of new derivatives at these neurological targets could open new avenues for treatment.

Metabolic Disorders: Certain nuclear receptors targeted by tetralin-based structures play roles in metabolic regulation. This suggests a potential for developing novel treatments for conditions like type 2 diabetes and dyslipidemia.

Inflammatory Diseases: Given the role of estrogen receptors in modulating inflammatory responses, novel SERMs based on this scaffold could be explored for their anti-inflammatory properties in autoimmune diseases.

Integration of Advanced Computational Methods and Artificial Intelligence in Drug Design Paradigms

The design and optimization of ligands based on the this compound scaffold will be significantly accelerated by the integration of computational methods and artificial intelligence (AI). nih.govnih.gov These approaches enable the rapid screening of vast chemical spaces and the generation of novel molecular structures with desired properties. nih.gov

Key computational strategies include:

Structure-Based Drug Design (SBDD): When the 3D structure of the biological target is known, SBDD methods like molecular docking can predict the binding orientation and affinity of novel derivatives, guiding the synthesis of the most promising candidates. beilstein-journals.org

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods can use the information from known active molecules to build pharmacophore models or develop quantitative structure-activity relationships (QSAR) to predict the activity of new compounds. nih.gov

Virtual High-Throughput Screening (vHTS): This method uses computational power to screen massive virtual libraries of compounds against a biological target, identifying potential hits for further experimental testing. nih.gov

Generative AI: Advanced AI models, such as generative adversarial networks (GANs) and transformers, can learn from existing chemical data to design entirely new molecules from scratch, tailored to bind a specific target with high affinity and selectivity. nih.govnih.gov These models can generate novel derivatives of the this compound core optimized for specific biological and pharmacokinetic properties.

Q & A

Q. What are the optimal synthesis routes for 7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol?

The synthesis typically involves multi-step processes, including nitration, bromination, and amination. For example, nitration of the tetrahydronaphthalene backbone requires precise temperature control (0–5°C) to avoid over-nitration or decomposition of intermediates . Subsequent steps, such as amination, may use reducing agents (e.g., LiAlH₄) or catalytic hydrogenation. Reaction times and reagent concentrations must be optimized to achieve >90% purity, as seen in analogous tetralin derivatives .

Q. How can the purity and structural integrity of this compound be validated?

Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical. For example, ¹H-NMR can confirm the presence of the amino (-NH₂) and hydroxyl (-OH) groups via characteristic shifts at δ 3.2–3.5 ppm (amine protons) and δ 5.1 ppm (phenolic -OH) . Mass spectrometry (MS) can verify the molecular ion peak at m/z 163.22 (M⁺), aligning with its monoisotopic mass .

Q. What are the recommended storage conditions to ensure compound stability?

The compound should be stored in airtight containers under inert gas (e.g., argon) at 4–8°C to prevent oxidation or moisture absorption. Prolonged exposure to light or ambient temperatures can degrade the phenolic -OH group, as observed in structurally similar brominated tetrahydronaphthalenols .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes during synthesis?

The compound has one defined stereocenter (C7), which is sensitive to reaction conditions. For example, using chiral catalysts (e.g., (S)-VAPOL hydrogen phosphate) during amination can yield enantiomerically enriched products (>90% ee) . Contradictions in stereochemical data may arise from incomplete purification or racemization during workup, necessitating chiral HPLC for resolution .

Q. What methodological approaches resolve contradictions in reported biological activities?

Discrepancies in biological data (e.g., antimicrobial vs. anti-inflammatory effects) often stem from assay variability. Standardized protocols, such as MIC (minimum inhibitory concentration) assays for antimicrobial activity or ELISA-based cytokine profiling for anti-inflammatory effects, are recommended. For instance, conflicting results in tetralin derivatives were resolved by controlling solvent polarity (DMSO vs. ethanol) and cell line specificity .

Q. How can regioselective functionalization of the tetrahydronaphthalene backbone be achieved?

Regioselectivity is governed by electronic and steric factors. Electrophilic aromatic substitution (e.g., nitration) favors the C5 position due to electron-donating effects from the adjacent fused cyclohexane ring. Computational modeling (DFT) and directing groups (e.g., -OH at C2) can further enhance selectivity, as demonstrated in fluorinated analogs .

Q. What strategies mitigate side reactions during oxidation or reduction steps?

  • Oxidation : Use mild oxidizing agents (e.g., MnO₂) to prevent over-oxidation of the amino group. For example, MnO₂ selectively oxidizes the phenolic -OH to a ketone without affecting the amine .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) under low pressure (1–2 atm) minimizes reduction of the aromatic ring, preserving the tetrahydronaphthalene scaffold .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.